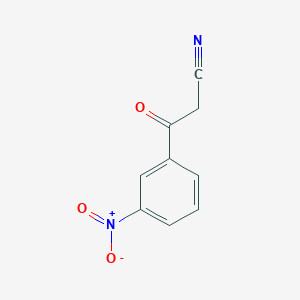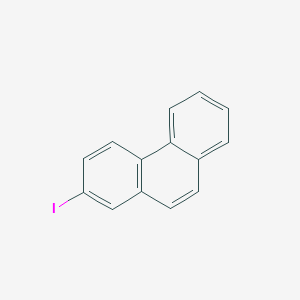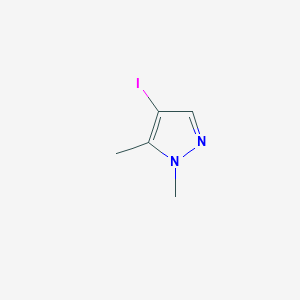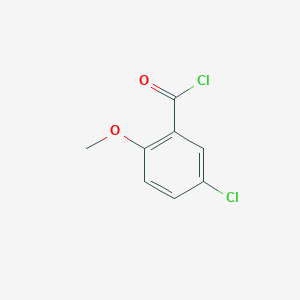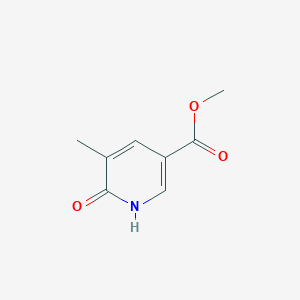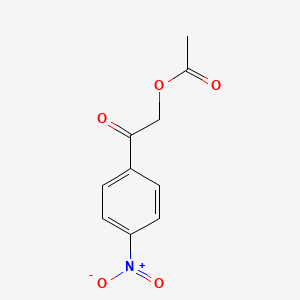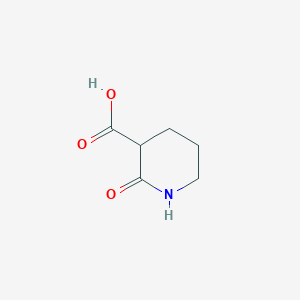
4-丙氧基苯甲酰氯
描述
4-Propoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a propoxy group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
4-Propoxybenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: In the preparation of polymers and resins with specific properties.
Biological Studies: As a reagent in the modification of biomolecules for studying their functions and interactions.
Medicinal Chemistry: In the development of new drug candidates by modifying the benzoyl chloride moiety to enhance biological activity.
准备方法
Synthetic Routes and Reaction Conditions
4-Propoxybenzoyl chloride can be synthesized through the reaction of 4-propoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The general reaction is as follows:
C9H10O3+SOCl2→C10H11ClO2+SO2+HCl
In this reaction, 4-propoxybenzoic acid (C9H10O3) reacts with thionyl chloride (SOCl2) to produce 4-propoxybenzoyl chloride (C10H11ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl) .
Industrial Production Methods
Industrial production of 4-propoxybenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to handle the exothermic nature of the reaction. The reaction mixture is typically stirred continuously to ensure uniformity and complete conversion of the starting material. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity 4-propoxybenzoyl chloride .
化学反应分析
Types of Reactions
4-Propoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in 4-propoxybenzoyl chloride can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, 4-propoxybenzoyl chloride hydrolyzes to form 4-propoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-propoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with 4-propoxybenzoyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the compound to 4-propoxybenzoic acid.
Lithium Aluminum Hydride: Reduces the compound to 4-propoxybenzyl alcohol under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-Propoxybenzoic Acid: Formed from hydrolysis.
4-Propoxybenzyl Alcohol: Formed from reduction.
作用机制
The mechanism of action of 4-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom of the carbonyl group electrophilic and susceptible to nucleophilic attack. The propoxy group at the para position can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
4-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of a propoxy group.
4-Ethoxybenzoyl Chloride: Similar structure but with an ethoxy group instead of a propoxy group.
4-Butoxybenzoyl Chloride: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
4-Propoxybenzoyl chloride is unique due to the presence of the propoxy group, which can influence the compound’s reactivity and physical properties. The length of the alkoxy chain can affect the solubility, boiling point, and reactivity of the compound compared to its methoxy, ethoxy, and butoxy analogs .
属性
IUPAC Name |
4-propoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAPQNQLKYYUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498139 | |
| Record name | 4-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40782-58-9 | |
| Record name | 4-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


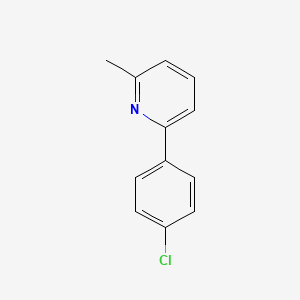

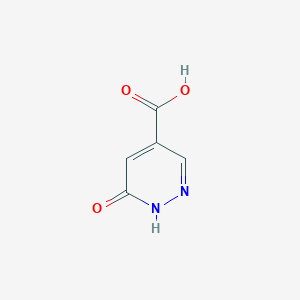
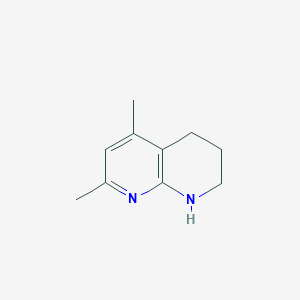
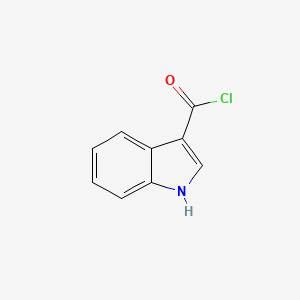
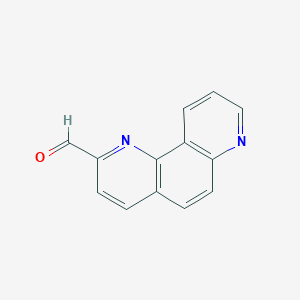
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
